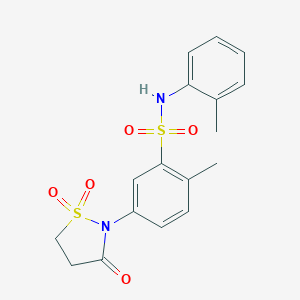![molecular formula C16H11BrF3NO B254175 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B254175.png)
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide involves its ability to inhibit the activity of PDE4. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is involved in the regulation of inflammation. By inhibiting PDE4, 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide increases the levels of cAMP, leading to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound is a potent inhibitor of PDE4, with IC50 values in the nanomolar range. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide is its ability to selectively inhibit PDE4, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide. One potential direction is the development of more selective PDE4 inhibitors that have reduced toxicity. Another direction is the investigation of the potential therapeutic effects of this compound in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide involves the reaction of 2-bromo-3-phenylacryloyl chloride with 2-(trifluoromethyl)aniline in the presence of a base. The reaction proceeds by nucleophilic substitution, resulting in the formation of the desired product. This method has been optimized to produce high yields of pure product, making it a reliable and efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as an inhibitor of certain enzymes. Specifically, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammation. This inhibition has been shown to have potential therapeutic effects in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
Produktname |
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide |
|---|---|
Molekularformel |
C16H11BrF3NO |
Molekulargewicht |
370.16 g/mol |
IUPAC-Name |
(Z)-2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H11BrF3NO/c17-13(10-11-6-2-1-3-7-11)15(22)21-14-9-5-4-8-12(14)16(18,19)20/h1-10H,(H,21,22)/b13-10- |
InChI-Schlüssel |
ZOACZGQDLAQYGA-RAXLEYEMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2C(F)(F)F)\Br |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(F)(F)F)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)

![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)
![Methyl 2-({[5-chloro-2-(propylsulfonyl)-4-pyrimidinyl]carbonyl}amino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B254106.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B254113.png)
![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)
![2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide](/img/structure/B254116.png)
